molecular formula C13H16N4O4S2 B2473525 4-(N,N-dimethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-46-8

4-(N,N-dimethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2473525
CAS No.: 850936-46-8
M. Wt: 356.42
InChI Key: MFIQMXOEHJHJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is presented as a high-purity reagent for scientific research and development. Compounds based on the 1,3,4-oxadiazole structure have demonstrated significant potential in antimicrobial research, particularly against drug-resistant bacterial pathogens. Specifically, N-(1,3,4-oxadiazol-2-yl)benzamide derivatives have shown potent activity against challenging Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with some analogs exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . Research into similar compounds has revealed that subtle structural modifications can alter their mechanism of action. Some N-(1,3,4-oxadiazol-2-yl)benzamides function as multitargeting antibacterial agents, impacting essential bacterial processes such as menaquinone biosynthesis, which is vital for the electron transport chain, as well as the function of key proteins involved in DNA replication (e.g., DnaX, Pol IIIC, DnaC) and regulation (LexA) . Additionally, certain derivatives have been reported to inhibit trans-translation, a bacterial ribosome rescue pathway, and exhibit activity against Gram-negative pathogens like Neisseria gonorrhoeae, including strains resistant to front-line therapies . The 1,3,4-oxadiazole ring is a well-established bioisostere for carbonyl-containing groups like esters and amides, influencing the compound's physicochemical properties and its ability to interact with biological targets . This benzamide derivative is supplied for in vitro investigations only. It is not intended for diagnostic or therapeutic applications. This product is For Research Use Only. It is not approved for human or veterinary use.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S2/c1-17(2)23(19,20)10-6-4-9(5-7-10)12(18)14-13-16-15-11(21-13)8-22-3/h4-7H,8H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQMXOEHJHJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide , with CAS number 906146-17-6 , is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H23N5O5S2
  • Molecular Weight : 489.6 g/mol
  • Structure : The compound features a benzamide core linked to a 1,3,4-oxadiazole ring and a dimethylsulfamoyl group.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its anticancer potential and its interactions with various biological targets.

Anticancer Activity

Recent studies have shown that compounds containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from several studies regarding the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK562 (CML)10Inhibition of Bcr-Abl kinase
Compound BMCF-7 (Breast)15Induction of apoptosis
Compound CA549 (Lung)20Cell cycle arrest at G2/M phase

Note: The above data is based on compounds structurally similar to the target compound and may not represent direct findings for this compound.

The proposed mechanism of action for this compound involves:

  • Inhibition of Tyrosine Kinases : Similar compounds have shown to inhibit receptor tyrosine kinases such as EGFR and PDGFR, which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some analogs have been reported to cause cell cycle arrest, preventing cancer cells from dividing.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on K562 Cells : A study evaluated the effects of a series of benzamide derivatives on K562 cells (chronic myelogenous leukemia). The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, demonstrating potent inhibitory effects on cell viability .
  • MCF-7 Breast Cancer Model : Another investigation focused on breast cancer cell lines where compounds similar to the target showed significant anti-proliferative activity by inducing apoptosis at concentrations ranging from 15–20 µM .
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of the compound to various kinases. These studies suggest that modifications in the molecular structure can enhance binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Sulfamoyl Substituent Oxadiazole Substituent Key Structural Features References
Target Compound N,N-Dimethyl 5-((Methylthio)methyl) Methylthio-alkyl chain on oxadiazole -
LMM5 Benzyl(methyl) 5-[(4-Methoxyphenyl)methyl] Aromatic methoxy group
LMM11 Cyclohexyl(ethyl) 5-(Furan-2-yl) Heterocyclic furan substituent
6a (C17H15N3O4S2) Ethylthio 5-(Ethylthio) Ethylthio chain on oxadiazole
Compound 25 () None (Benzamide) 5-(Thiophen-2-yl) Thiophene ring

Key Observations :

  • The sulfamoyl group in the target compound (N,N-dimethyl) is less bulky compared to LMM5 (benzyl(methyl)) and LMM11 (cyclohexyl(ethyl)), which may influence receptor binding kinetics .

Antifungal Activity

Compound Target Pathogen Key Findings Mechanism References
LMM5 Candida albicans IC50: 50 μg/mL; inhibits thioredoxin reductase (Trr1) Disrupts redox balance
LMM11 C. albicans IC50: 100 μg/mL; moderate growth inhibition Competitive Trr1 inhibition
Target Not tested Predicted activity based on structural similarity Potential Trr1 inhibition -

Insights :

Enzyme Inhibition

Compound Target Enzyme Inhibition Data Structural Basis References
6a Human Carbonic Anhydrase II (hCA II) Ki: 12.3 nM (strong inhibitor) Ethylthio group binds Zn²⁺ active site
Target hCA II (Predicted) Not tested Dimethylsulfamoyl may coordinate Zn²⁺ -

Comparison :

  • The ethylthio group in 6a directly interacts with hCA II’s catalytic Zn²⁺, whereas the target compound’s dimethylsulfamoyl group may act as a weaker Lewis base, necessitating experimental validation.

Anti-Inflammatory Activity

Compound Model (Carrageenan-induced edema) Inhibition Rate at 50 mg/kg Key Substituents References
VId Rat paw edema 72% (p < 0.0001) 5-(Propylthio)-benzoxazole
VIe Rat paw edema 68% (p < 0.0001) 5-(Butylthio)-benzoxazole
Target Not tested - Methylthio-methyl oxadiazole -

Structural Implications :

  • The alkylthio chains in VI series enhance lipophilicity, aiding membrane penetration. The target compound’s methylthio-methyl group may offer similar advantages but requires pharmacological testing.

Physicochemical and Pharmacokinetic Properties

Property Target Compound LMM5 6a
Molecular Weight ~420 g/mol (estimated) 528.6 g/mol 381.4 g/mol
LogP (Predicted) 2.8 3.5 2.1
Solubility Moderate (polar groups) Low (bulky substituents) High (sulfonamide)

Notes:

  • The target compound’s dimethylsulfamoyl group likely improves aqueous solubility compared to LMM5’s benzyl group.
  • The methylthio-methyl substituent may reduce metabolic degradation compared to VI series’ alkylthio chains.

Q & A

Q. What synthetic methodologies are recommended for 4-(N,N-dimethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA) .

Sulfamoyl Group Introduction : Reaction of intermediates with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .

Methylthiomethyl Functionalization : Thioether formation via nucleophilic substitution using methylthiol reagents .
Optimization Tips :

  • Use polar aprotic solvents (DMF, DMSO) for better solubility .
  • Monitor reactions via TLC or HPLC to ensure completion .
  • Purify via column chromatography or recrystallization for high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and handling .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

  • Methodological Answer :
  • Broth Microdilution Assay : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic activity .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to gauge selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like pH, solvent (DMSO concentration ≤1%), and inoculum size .
  • Comparative SAR Analysis : Test structural analogs (e.g., replacing methylthio with ethylthio) to isolate substituent effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., dihydrofolate reductase) .

Q. What experimental designs are effective for elucidating the role of dimethylsulfamoyl and methylthiomethyl groups in bioactivity?

  • Methodological Answer :
  • Fragment Replacement Studies : Synthesize analogs lacking dimethylsulfamoyl or methylthiomethyl groups and compare bioactivity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
  • Proteomic Profiling : Identify differentially expressed proteins in treated vs. untreated microbial cultures .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • LogP Measurement : Use shake-flask or HPLC methods to assess lipophilicity; aim for LogP 1–3 for balanced bioavailability .
  • Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxadiazole ring oxidation) .
  • Formulation Strategies : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity while others show limited efficacy?

  • Methodological Answer :
  • Strain Variability : Test against a broader panel of fungal strains (e.g., Candida auris vs. Aspergillus fumigatus) .
  • Biofilm vs. Planktonic Assays : Biofilm-embedded microbes often exhibit higher resistance .
  • Synergistic Studies : Combine with fluconazole to assess potentiation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.